molecular formula C20H18O6 B3038131 Yukovanol CAS No. 76265-12-8

Yukovanol

Cat. No.: B3038131
CAS No.: 76265-12-8
M. Wt: 354.4 g/mol
InChI Key: CXIZZLWYTVCYIE-UHFFFAOYSA-N
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Mechanism of Action

Yukovanol is a flavanone, a type of flavonoid, that can be isolated from the roots of some Citrus species . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties This article aims to provide a hypothetical overview of the potential mechanism of action of this compound based on the general knowledge of flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Yukovanol involves several steps, starting from basic flavonoid structures. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of organic solvents and catalysts to facilitate the formation of the flavanone structure.

Industrial Production Methods: Industrial production of this compound would likely involve the extraction from natural sources, such as the roots of Citrus species, followed by purification processes. The compound can also be synthesized chemically in a controlled laboratory environment, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Yukovanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the flavanone structure, potentially altering its bioactivity.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted flavanones.

Scientific Research Applications

Yukovanol has several scientific research applications, including:

Comparison with Similar Compounds

  • Glepidotin B (CAS#87440-56-0)
  • Neophellamuretin (CAS#52589-20-5)
  • Shuterin (CAS#105377-77-3)
  • 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone (CAS#204935-85-3)
  • Kushenol X (CAS#254886-77-6)
  • Kushenol I (CAS#99119-69-4)
  • Kushenol K (CAS#101236-49-1)
  • Kushenol N (CAS#102490-65-3)
  • Kushenol M (CAS#101236-51-5)
  • Kushenol L (CAS#101236-50-4)
  • Cathayanon H (CAS#1303438-51-8)
  • Cathayanon I (CAS#1303438-52-9)

Uniqueness: Yukovanol is unique due to its specific inhibitory effects on HSC-T6 cell proliferation . While other similar compounds may share structural similarities, this compound’s distinct bioactivity sets it apart, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,17-18,21-22,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIZZLWYTVCYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of Yukovanol?

A1: this compound has been isolated from various plant sources, particularly those belonging to the Fabaceae family. Some of the notable sources include:

  • Desmodium caudatum [, , ]
  • Phyllodium pulchellum [, ]
  • Ficus thonningii []
  • Tadehagi triquetrum []
  • Desmodium blandum []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic methods like NMR and MS for structural elucidation [, , , , , , ]. These techniques are instrumental in determining these parameters. Consulting databases like PubChem or ChemSpider with the compound's name could provide this information.

Q3: Has this compound shown any promising biological activity?

A3: Research suggests that this compound exhibits some interesting biological properties:

  • Cytotoxicity: this compound demonstrated marginal cytotoxicity against KB cells in one study []. Additionally, it showed cytotoxic activity against KB cells in another study alongside other compounds isolated from Desmodium blandum [].
  • Anti-hepatic fibrosis: In a study focusing on Phyllodium pulchellum, this compound was identified as one of the compounds that could inhibit the proliferation of activated HSC-T6 cells, suggesting potential for anti-hepatic fibrosis activity [].

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: Researchers frequently utilize a combination of techniques for this compound analysis:

  • Chromatography: Various chromatographic methods, including silica gel column chromatography, Sephadex LH-20 column chromatography, and HPLC, are used for isolation and purification [, , , , , , ].
  • Spectroscopy: Spectroscopic methods, including NMR (1D and 2D), IR, UV, and MS, are crucial for structural elucidation and identification [, , , , , , ].

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